N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine
Description
N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (CAS: 1353951-83-3) is a substituted ethane-1,2-diamine derivative featuring a methyl group and a (1-methylpiperidin-3-yl)methyl group on the N1 nitrogen. Its molecular formula is C10H23N3 (MW: 185.31), and it is hypothesized to serve as a pharmaceutical intermediate due to its structural similarity to bioactive amines .
Properties
IUPAC Name |
N'-methyl-N'-[(1-methylpiperidin-3-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12-6-3-4-10(8-12)9-13(2)7-5-11/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJWDDCLSLKHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine typically involves the reaction of N-methylpiperidine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In synthetic chemistry, N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.
Biology
The compound has been investigated for its biological activities, particularly its role in modulating neurotransmitter systems. Preliminary studies suggest potential neuroprotective effects , making it a candidate for research into treatments for neurodegenerative diseases. Its interaction with specific receptors and enzymes may influence biological pathways critical for neuronal health.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in treating conditions such as depression and anxiety disorders. Its ability to interact with neurotransmitter systems positions it as a promising lead compound for developing new antidepressants or anxiolytics .
Case Studies
Several studies have documented the applications of this compound in various research settings:
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of this compound found that it could reduce oxidative stress markers in neuronal cell cultures. The results indicated that treatment with this compound led to improved cell viability under stress conditions .
Case Study 2: Antidepressant Potential
Another research effort focused on evaluating its antidepressant-like effects in animal models. The findings suggested that administration of the compound resulted in significant reductions in depressive behaviors compared to controls, implicating its role in serotonin modulation .
Mechanism of Action
The mechanism of action of N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine/Pyrrolidine Derivatives
Key Compounds:
N1-Methyl-N1-(1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine (CAS: 1241386-61-7):
- Structure : Replaces the piperidine ring with a pyrrolidine (5-membered ring).
- Molecular Formula : C8H19N3 (MW: 157.26).
- Impact : The smaller pyrrolidine ring introduces higher ring strain but may enhance solubility due to reduced lipophilicity compared to the 6-membered piperidine .
N1-Methyl-N1-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine (CAS: 900738-64-9): Structure: Methyl group on the piperidin-4-yl position instead of 3-yl. Molecular Formula: C9H21N3 (MW: 171.28).
(S)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS: 1354015-78-3):
- Structure : Substitutes the methyl group with a bulkier isopropyl substituent.
- Molecular Formula : C11H25N3 (MW: 199.34).
- Impact : Increased steric bulk may reduce metabolic clearance or improve target selectivity in pharmaceutical applications .
Comparative Data Table:
| Compound Name | CAS Number | Molecular Formula | MW | Ring Type/Substituent Position | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 1353951-83-3 | C10H23N3 | 185.31 | Piperidin-3-yl | Balanced lipophilicity, rigid backbone |
| Pyrrolidine Analog | 1241386-61-7 | C8H19N3 | 157.26 | Pyrrolidin-3-yl | Higher solubility, ring strain |
| Piperidin-4-yl Isomer | 900738-64-9 | C9H21N3 | 171.28 | Piperidin-4-yl | Altered steric/electronic effects |
| Isopropyl Variant | 1354015-78-3 | C11H25N3 | 199.34 | Piperidin-3-yl | Enhanced steric bulk |
Functional Group Modifications in Ethane-1,2-diamine Derivatives
Schiff Base Ligands (e.g., MPEA): Structure: (N1E,N2E)-N1-((1H-pyrrol-2-yl)methylene)-N2-(1-phenylethylidene)ethane-1,2-diamine forms Co(III) complexes . Comparison: Schiff bases enable metal coordination via imine nitrogen, whereas the target compound’s aliphatic amines may act as monodentate or bidentate ligands in softer metal complexes.
SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) :
- Structure : Bulky geranyl and adamantyl groups enhance membrane permeability.
- Comparison : The target’s piperidine group may offer moderate lipophilicity compared to SQ109’s highly hydrophobic substituents, balancing bioavailability and target engagement .
N1-methyl-N1-(1,3,4-thiadiazol-2-yl)ethane-1,2-diamine :
- Structure : Heterocyclic thiadiazole substituent.
- Comparison : The thiadiazole’s electronegativity may increase solubility and metal-binding capacity, contrasting with the target’s alicyclic piperidine .
Biological Activity
Overview
N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine, also known as (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C11H25N3, and it features a piperidine ring that contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by its piperidine substitution, which enhances its interaction with biological targets. The synthesis typically involves the alkylation of ethane-1,2-diamine with 1-methylpiperidine under basic conditions. The resulting compound exhibits properties that make it suitable for various applications in biology and medicine.
The biological activity of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific receptors and enzymes within biological pathways. These interactions can modulate the activity of key signaling pathways, influencing cellular responses such as proliferation and apoptosis.
Potential Molecular Targets
- Receptors : The compound may bind to various neurotransmitter receptors, potentially affecting neurotransmission.
- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activity and Therapeutic Applications
Research has indicated that this compound may possess several therapeutic properties:
1. Anticancer Activity
Studies have shown that derivatives of piperidine compounds can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, compounds structurally similar to (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine have been evaluated for their growth inhibitory effects on various cancer cell lines.
2. Neuropharmacological Effects
Given its structure, this compound may influence central nervous system activity. Research into related compounds suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
3. Antimicrobial Activity
Preliminary studies indicate that similar piperidine derivatives exhibit antimicrobial properties. The potential application of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine in combating bacterial infections warrants further investigation.
Case Studies and Research Findings
Recent studies have explored the biological activities of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
